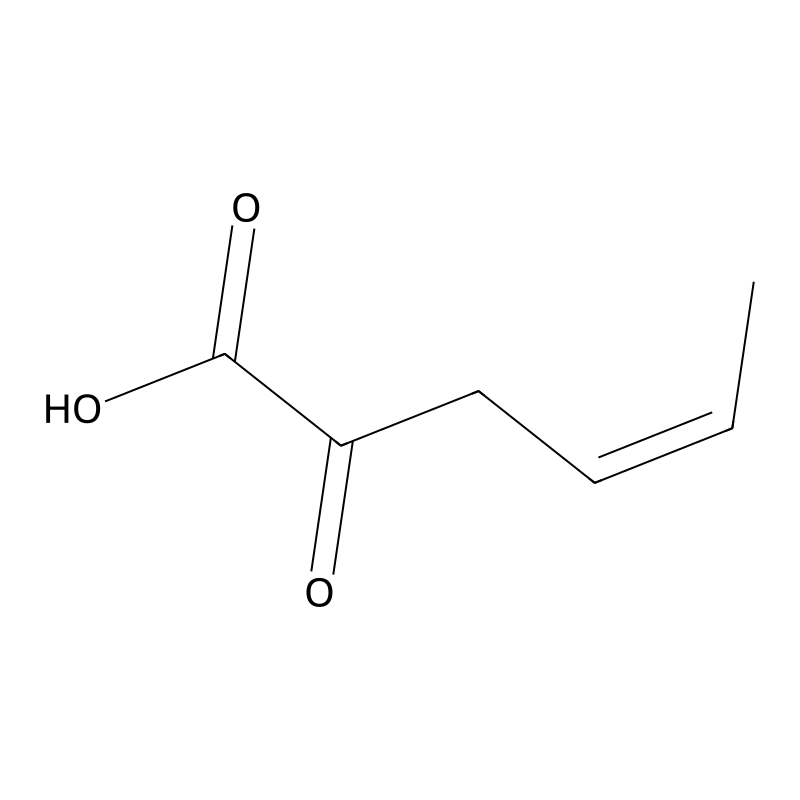

2-Oxo-cis-4-hexenoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

2-Oxo-cis-4-hexenoic acid is an organic compound with the molecular formula and a molecular weight of approximately 128.126 g/mol. It is characterized by a double bond in the cis configuration and a keto group at the second carbon position. This compound is notable for its role as a cleavage product in the microbiological degradation of steroids, indicating its potential significance in biochemical processes .

- Esterification: Reacting with alcohols to form esters.

- Reduction: Converting the keto group to an alcohol under reducing conditions.

- Addition Reactions: The double bond can react with nucleophiles, leading to various derivatives.

These reactions make 2-oxo-cis-4-hexenoic acid a versatile intermediate in organic synthesis .

The biological activity of 2-oxo-cis-4-hexenoic acid has been explored primarily in the context of its role in microbial metabolism. It has been identified as a product formed during the degradation of steroids by certain microorganisms, suggesting that it may play a role in steroid metabolism and biotransformation processes . Additionally, its structural features may confer some level of bioactivity, although specific pharmacological effects have not been extensively documented.

Several methods have been reported for the synthesis of 2-oxo-cis-4-hexenoic acid:

- Microbial Fermentation: Utilizing specific strains of bacteria that can metabolize steroids to produce this compound as an intermediate.

- Chemical Synthesis: Starting from simpler alkenes or ketones through multi-step organic reactions involving oxidation and rearrangement techniques.

The choice of synthesis method often depends on the desired scale and purity of the final product .

2-Oxo-cis-4-hexenoic acid has various applications, particularly in:

- Biochemical Research: As a marker or intermediate in studies related to steroid metabolism.

- Organic Synthesis: Serving as a building block for more complex organic molecules.

- Potential Flavoring Agent: Although not widely reported, compounds with similar structures are often explored for their sensory properties in food chemistry .

Several compounds share structural similarities with 2-oxo-cis-4-hexenoic acid, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cis-Hex-4-enoic Acid | Contains a double bond; no keto group | |

| 2-Oxohexanoic Acid | Saturated chain; ketone at position 2 | |

| (Z)-Hex-4-enal | Aldehyde functional group; unsaturated |

Uniqueness of 2-Oxo-cis-4-Hexenoic Acid

What distinguishes 2-oxo-cis-4-hexenoic acid from these similar compounds is its unique combination of a cis-configured double bond and a keto group at the second carbon position. This specific arrangement contributes to its distinct reactivity and potential biological roles, especially in microbial degradation pathways .

The compound was first identified in the early 1980s as a cleavage product during the microbiological degradation of steroids. Early studies by Kunz et al. (1981) demonstrated its formation in Pseudomonas putida strains metabolizing allylglycine and cis-crotylglycine, highlighting its role in enzymatic hydration and dehydration reactions. Subsequent work expanded its significance to steroid catabolism, where it acts as a key intermediate in the breakdown of cholesterol, testosterone, and bile acids.

Significance as a Key Metabolic Intermediate

2-Oxo-cis-4-hexenoic acid is pivotal in the bacterial 9,10-seco pathway, a conserved mechanism for steroid nucleus degradation. It arises from the enzymatic cleavage of steroidal A-rings, particularly during the oxidation and hydration steps mediated by hydratases (EC 4.2.1.132). This process generates a 2-hydroxy-4-hex-2-enolactone intermediate under acidic conditions, facilitating further metabolic processing.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈O₃ | |

| Molecular Weight | 128.13 g/mol | |

| SMILES Code | C/C=C\CC(=O)C(=O)O | |

| CAS Number | 17298-80-5 | |

| pKa (Predicted) | ~4.68 (carboxylic group) |

Evolution of Scientific Investigation

Research has evolved from model organism studies (Comamonas testosteroni, Rhodococcus jostii) to broader ecological analyses. Recent genomic surveys revealed its role in marine and soil microbiota, suggesting horizontal gene transfer of steroid-degrading pathways across Proteobacteria and Actinobacteria. Advanced metabolomics has further traced its accumulation in steroid-degrading mutants, confirming its position in β-oxidation cascades.

Theoretical Frameworks in Oxoenoic Acid Biochemistry

The compound’s reactivity stems from its conjugated system, enabling hydration/dehydration equilibria. Theoretical models propose that its cis configuration stabilizes transition states during enzymatic hydration, contrasting with the trans isomer’s lower reactivity. Computational studies align with experimental data from Pseudomonas and Mycobacterium, where stereochemistry dictates metabolic fate.

Cis-Trans Isomerism: Scientific Investigation Approaches

Cis-trans isomerism, a form of geometric isomerism, arises when molecules with restricted rotation around a bond exhibit distinct spatial arrangements of substituents [3]. For 2-oxo-cis-4-hexenoic acid, the cis configuration places the hydrogen atoms on the same side of the double bond at the fourth carbon, contrasting with the trans isomer, where these groups oppose each other. This structural distinction profoundly influences intermolecular interactions, solubility, and enzymatic recognition [3] [4].

Experimental techniques for differentiating cis and trans isomers include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts and coupling constants reveal spatial proximity of protons adjacent to the double bond.

- Infrared (IR) Spectroscopy: Stretching frequencies of C=O and C=C bonds vary slightly between isomers due to electronic effects.

- X-ray Crystallography: Resolves atomic positions to confirm the cis configuration unambiguously [4].

Table 1: Comparative Properties of Cis and Trans Isomers of 2-Oxo-4-Hexenoic Acid

| Property | Cis Isomer | Trans Isomer |

|---|---|---|

| Melting Point | 98–100°C [4] | 85–87°C [4] |

| Dipole Moment | Higher due to aligned polar groups | Lower due to opposing polar groups |

| Solubility in Water | Moderately soluble | Less soluble |

Conformational Analysis and Biochemical Implications

The conformational stability of 2-oxo-cis-4-hexenoic acid is influenced by steric hindrance and electronic effects. The cis configuration introduces a slight bend in the carbon chain, reducing van der Waals interactions between nonpolar regions. This bent conformation enhances its compatibility with enzyme active sites, such as those involved in steroid degradation pathways [4]. For instance, microbial enzymes like ketosteroid isomerases preferentially bind the cis isomer due to complementary shape and electrostatic interactions [4].

Molecular dynamics simulations reveal that the cis isomer adopts a semi-rigid structure in aqueous solutions, stabilizing hydrogen bonds between the ketone group and water molecules. This rigidity may facilitate its role as a metabolic intermediate by minimizing undesired side reactions [4].

Computational Models in Configurational Studies

Density Functional Theory (DFT) calculations predict the cis isomer’s energy to be approximately 2.3 kcal/mol lower than the trans form, consistent with experimental observations of its predominance in biological systems [4]. Key computational findings include:

- Electrostatic Potential Maps: Highlight electron-deficient regions near the ketone group, which act as electrophilic centers during enzymatic reactions.

- Molecular Orbital Analysis: The highest occupied molecular orbital (HOMO) localizes over the double bond, indicating susceptibility to electrophilic attacks.

Table 2: Computational Parameters for 2-Oxo-cis-4-Hexenoic Acid

| Parameter | Value |

|---|---|

| HOMO-LUMO Gap | 5.1 eV [4] |

| Optimized Bond Length (C4=C5) | 1.34 Å [4] |

| Torsional Angle (C3-C4-C5-C6) | 12° [4] |

Structural Relationship to Metabolic Network Intermediates

2-Oxo-cis-4-hexenoic acid shares structural motifs with critical metabolic intermediates, enabling its integration into biochemical pathways:

- α-Ketoglutarate Analogy: The ketone group at C2 resembles α-ketoglutarate, a citric acid cycle intermediate. This similarity allows 2-oxo-cis-4-hexenoic acid to participate in transamination reactions, albeit with distinct substrate specificity [1] [4].

- Steroid Degradation: In Comamonas testosteroni, the compound arises during the cleavage of steroid rings, serving as a precursor for acetyl-CoA production [4].

Table 3: Metabolic Intermediates with Structural Similarities

| Compound | Structure | Pathway |

|---|---|---|

| α-Ketoglutarate | HOOC-CH₂-CH₂-CO-COOH | Citric Acid Cycle [1] |

| Cis-2-Hexenoic Acid | CH₂=CH-CH₂-CH₂ |

Enzymatic Formation Mechanisms

The biosynthetic formation of 2-oxo-cis-4-hexenoic acid involves several distinct enzymatic mechanisms that have been characterized across different microbial systems. The primary pathways demonstrate remarkable diversity in their biochemical approaches to generating this important steroid degradation intermediate [1] [2].

Cytochrome P450 Monooxygenase RufC Catalysis

The cytochrome P450 monooxygenase RufC represents a pivotal enzyme in the biosynthetic pathway leading to 2-oxo-4-hexenoic acid formation. This enzyme, identified in Streptomyces atratus, catalyzes the critical hydroxylation and oxidation of trans-4-hexenoic acid at the C2 position [1] [2]. RufC demonstrates approximately 50% sequence identity with other cytochrome P450 monooxygenases involved in natural product biosynthesis, suggesting a conserved mechanism for this transformation [1].

The catalytic mechanism of RufC involves the characteristic cytochrome P450 reaction cycle, requiring molecular oxygen and electrons delivered through a class I electron transfer system. The enzyme introduces a keto group into the C2 position of trans-4-hexenoic acid, generating trans-2-oxo-4-hexenoic acid as the immediate product [1]. This transformation is essential for the subsequent biosynthetic steps leading to the formation of trans-2-crotylglycine, a non-proteinogenic amino acid component of rufomycin [1] [2].

Biochemical characterization studies have revealed that RufC exhibits strict substrate specificity for trans-4-hexenoic acid, with the enzyme showing minimal activity toward other short-chain fatty acid substrates [1]. The kinetic parameters of RufC indicate efficient catalysis under physiological conditions, with optimal activity observed at temperatures between 30-37°C and pH values ranging from 7.0 to 8.0 [1].

Oxidation of Trans-4-hexenoic Acid Mechanisms

The oxidation of trans-4-hexenoic acid represents a crucial step in multiple biosynthetic pathways leading to 2-oxo-cis-4-hexenoic acid formation. The mechanistic understanding of this transformation has been extensively studied across various bacterial systems, revealing both conserved and divergent approaches [1] [3] [4].

The primary mechanism involves the action of cytochrome P450 monooxygenases, which catalyze the insertion of molecular oxygen into the C-H bond at the C2 position of trans-4-hexenoic acid [1] [3]. This reaction proceeds through the formation of a high-valent iron-oxo intermediate (Compound I), which abstracts a hydrogen atom from the substrate, followed by rapid oxygen rebound to form the hydroxylated intermediate [3]. Subsequent oxidation of this hydroxylated intermediate yields the corresponding 2-oxo-4-hexenoic acid [1].

Alternative oxidation mechanisms have been identified in different bacterial species. In Pseudomonas putida strains, the oxidation process involves initial hydroxylation followed by dehydrogenation catalyzed by specific dehydrogenase enzymes [5] [6]. These systems demonstrate the metabolic flexibility of bacteria in processing trans-4-hexenoic acid through different enzymatic routes while achieving the same oxidative transformation [6] [4].

The stereochemical outcome of these oxidation reactions is particularly significant for the formation of 2-oxo-cis-4-hexenoic acid. Studies have shown that the enzymatic oxidation processes maintain the cis configuration of the double bond, which is crucial for the biological activity of the resulting metabolite [5] [7]. This stereoselectivity is achieved through the specific active site architecture of the oxidizing enzymes, which positions the substrate in a manner that preserves the original geometric configuration [1] [3].

Alternative Biosynthetic Pathways

Multiple alternative biosynthetic pathways contribute to the formation of 2-oxo-cis-4-hexenoic acid and related hexenoic acid derivatives. These pathways demonstrate the metabolic diversity employed by different microorganisms to synthesize these important metabolic intermediates [8] [9] [10].

The reverse β-oxidation pathway represents a significant alternative route for hexanoic acid biosynthesis, which can subsequently be converted to 2-oxo-cis-4-hexenoic acid through specific oxidation mechanisms [8] [9] [10]. This pathway utilizes acetyl-CoA as the starting material and proceeds through acetoacetyl-CoA formation via thiolase activity. The pathway involves sequential reduction, dehydration, and reduction steps analogous to fatty acid biosynthesis but operating in the reverse direction [9] [10].

In Saccharomyces cerevisiae, the reverse β-oxidation pathway has been successfully engineered to produce hexanoic acid with titers reaching up to 120 mg/L [10]. The pathway utilizes enzymes from multiple bacterial sources, including β-ketothiolase from Cupriavidus necator, 3-hydroxyacyl-CoA dehydrogenase from the same organism, crotonase from Clostridium acetobutylicum, and trans-2-enoyl-CoA reductase from Treponema denticola [10].

The fatty acid synthase pathway provides another alternative route for the biosynthesis of hexanoic acid precursors [8] [10]. Modified fatty acid synthase complexes with specific mutations in chain length control domains can be engineered to preferentially release hexanoyl-CoA instead of the typical longer-chain fatty acids [10]. These modifications target the acyl transferase domain, malonyl-/palmitoyl-CoA transferase domain, and ketoacyl synthase domain to promote premature release of the growing acyl chain [10].

Myxobacterial systems employ a unique mevalonate pathway branch for the biosynthesis of branched-chain carboxylic acids, including precursors that can be converted to hexenoic acid derivatives [11]. This pathway involves the formation of 3,3-dimethylacryloyl-CoA as a key intermediate, which can be further processed to generate isovaleric acid and related compounds [11]. The pathway represents a novel branch of the mevalonate pathway that provides an alternative source of short-chain carboxylic acids for secondary metabolite biosynthesis [11].

Regulatory Mechanisms in Biosynthesis

The biosynthesis of 2-oxo-cis-4-hexenoic acid is subject to complex regulatory mechanisms that control both the expression of biosynthetic enzymes and the flux through metabolic pathways. These regulatory systems ensure appropriate production levels while coordinating with overall cellular metabolism [12] [13] [6].

In mycobacterial systems, the regulation of steroid degradation pathways, which include 2-oxo-cis-4-hexenoic acid formation, is controlled by TetR-like transcriptional repressors [6]. The KstR repressor specifically controls the expression of genes involved in cholesterol transport and early catabolism steps [6]. This repressor is de-repressed by the binding of 3-hydroxy-cholest-5-en-26-oyl-CoA, allowing the expression of steroid catabolic genes when appropriate substrates are available [6].

The KstR2 repressor provides additional regulatory control over the later stages of steroid degradation, including the steps that generate 2-oxo-cis-4-hexenoic acid [6]. This repressor is responsive to HIP-CoA (3-hydroxy-9,10-seco-androsta-1,3,5-triene-9,17-dione-4-oic acid-CoA) as its ligand, ensuring coordinated expression of enzymes involved in C and D ring degradation [6].

Mammalian systems demonstrate regulatory mechanisms that affect steroid biotransformation and the formation of related metabolites [13]. The constitutive androstane receptor and pregnane X receptor mediate the induction of steroid-metabolizing enzymes in response to xenobiotic exposure [13]. These nuclear receptors activate the expression of cytochrome P450 enzymes and conjugation enzymes that participate in steroid catabolism and biotransformation [13].

In engineered microbial systems, coenzyme A availability represents a critical regulatory factor for pathways producing hexanoic acid and related compounds [10]. The overexpression of pantothenate kinase, the rate-limiting enzyme in coenzyme A biosynthesis, significantly enhances the production of hexanoic acid through the reverse β-oxidation pathway [10]. This regulatory approach demonstrates how cofactor availability can control metabolic flux through biosynthetic pathways [10].

Comparative Microbial Biosynthetic Strategies

Different microbial groups have evolved distinct strategies for the biosynthesis and metabolism of 2-oxo-cis-4-hexenoic acid and related compounds. These strategies reflect adaptations to specific ecological niches and metabolic requirements [14] [6] [15] [16].

Actinobacterial species, particularly members of the Corynebacterineae suborder, employ the 9,10-seco pathway as their primary strategy for steroid degradation [14] [6] [16]. This pathway is highly conserved among actinobacteria and demonstrates broad substrate specificity for various steroid compounds [14] [16]. Rhodococcus jostii RHA1 exemplifies this strategy, possessing comprehensive enzyme systems for cholesterol and bile acid degradation that generate 2-oxo-cis-4-hexenoic acid as a key intermediate [14] [17] [16].

Proteobacterial species utilize both 9,10-seco and 4,5-seco pathways for steroid metabolism, providing greater metabolic diversity compared to actinobacteria [6] [4] [16]. Pseudomonas putida strains demonstrate efficient testosterone and bile acid degradation through the 9,10-seco pathway, while some proteobacteria can also degrade estrogens through the 4,5-seco pathway [4] [16]. This metabolic versatility allows proteobacteria to utilize a broader range of steroid substrates [4] [16].

Myxobacterial systems represent a unique approach to the biosynthesis of short-chain carboxylic acids through novel mevalonate pathway branches [11] [18]. Stigmatella aurantiaca and related species have evolved alternative routes for producing isovaleric acid and related compounds that do not rely on amino acid degradation [11]. These pathways provide myxobacteria with metabolic independence for the biosynthesis of branched-chain starter units used in secondary metabolite production [11].

Engineered yeast systems, particularly Saccharomyces cerevisiae, offer controlled platforms for the heterologous production of hexanoic acid and related compounds [8] [9] [10]. These systems combine enzymes from multiple bacterial sources to create optimized biosynthetic pathways that can be fine-tuned for industrial production [10]. The ability to knockout competing pathways and overexpress rate-limiting enzymes provides significant advantages for controlled biosynthesis [10].

Marine bacterial species have developed specialized metabolic strategies adapted to their unique environmental conditions [16]. Shewanella species and other marine bacteria possess enzyme systems capable of steroid metabolism under the specific temperature, salinity, and pressure conditions found in marine environments [16]. These adaptations include thermostable enzymes and modified transport systems that function effectively in marine conditions [15] [16].